REACTION_CXSMILES
|
Cl.CC1(C)[O:7][CH:6]([CH2:8][N:9]2[C:18]3[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=3)[CH2:12][CH:11]([NH:19][C:20]([C:22]3[NH:26][C:25]4[S:27][C:28]([Cl:30])=[CH:29][C:24]=4[CH:23]=3)=[O:21])[C:10]2=[O:31])[CH2:5][O:4]1>C1COCC1>[Cl:30][C:28]1[S:27][C:25]2[NH:26][C:22]([C:20]([NH:19][CH:11]3[CH2:12][C:13]4[C:18](=[CH:17][CH:16]=[CH:15][CH:14]=4)[N:9]([CH2:8][CH:6]([OH:7])[CH2:5][OH:4])[C:10]3=[O:31])=[O:21])=[CH:23][C:24]=2[CH:29]=1
|
Name
|
|
Quantity
|
1.47 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
N-{1-(2,2-dimethyl-1,3-dioxolan-4-ylmethyl)-2-oxo-1,2,3,4-tetrahydroquinolin-3-yl}-2-chloro-6H-thieno[2,3-b]pyrrole-5-carboxamide
|
Quantity
|
340 mg
|
Type
|
reactant
|
Smiles
|
CC1(OCC(O1)CN1C(C(CC2=CC=CC=C12)NC(=O)C1=CC2=C(N1)SC(=C2)Cl)=O)C
|
Name
|
|
Quantity
|
14 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Type
|
CUSTOM
|
Details
|
the reaction was stirred for 4 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched by addition of triethylamine (1.5 mL)
|
Type
|
ADDITION
|
Details
|
then diluted with water (30 mL) and EtOAc (40 mL)
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was triturated with hot Et2O (10 mL)
|
Type
|
TEMPERATURE
|
Details
|
after cooling
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC2=C(NC(=C2)C(=O)NC2C(N(C3=CC=CC=C3C2)CC(CO)O)=O)S1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 260 mg | |
YIELD: PERCENTYIELD | 83% | |
YIELD: CALCULATEDPERCENTYIELD | 8.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
Cl.CC1(C)[O:7][CH:6]([CH2:8][N:9]2[C:18]3[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=3)[CH2:12][CH:11]([NH:19][C:20]([C:22]3[NH:26][C:25]4[S:27][C:28]([Cl:30])=[CH:29][C:24]=4[CH:23]=3)=[O:21])[C:10]2=[O:31])[CH2:5][O:4]1>C1COCC1>[Cl:30][C:28]1[S:27][C:25]2[NH:26][C:22]([C:20]([NH:19][CH:11]3[CH2:12][C:13]4[C:18](=[CH:17][CH:16]=[CH:15][CH:14]=4)[N:9]([CH2:8][CH:6]([OH:7])[CH2:5][OH:4])[C:10]3=[O:31])=[O:21])=[CH:23][C:24]=2[CH:29]=1
|
Name
|
|
Quantity
|
1.47 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
N-{1-(2,2-dimethyl-1,3-dioxolan-4-ylmethyl)-2-oxo-1,2,3,4-tetrahydroquinolin-3-yl}-2-chloro-6H-thieno[2,3-b]pyrrole-5-carboxamide
|
Quantity
|
340 mg
|
Type
|
reactant
|
Smiles
|
CC1(OCC(O1)CN1C(C(CC2=CC=CC=C12)NC(=O)C1=CC2=C(N1)SC(=C2)Cl)=O)C
|
Name
|
|
Quantity
|
14 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Type
|
CUSTOM
|
Details
|
the reaction was stirred for 4 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched by addition of triethylamine (1.5 mL)
|
Type
|
ADDITION
|
Details
|
then diluted with water (30 mL) and EtOAc (40 mL)
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was triturated with hot Et2O (10 mL)
|
Type
|
TEMPERATURE
|
Details
|
after cooling
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC2=C(NC(=C2)C(=O)NC2C(N(C3=CC=CC=C3C2)CC(CO)O)=O)S1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 260 mg | |
YIELD: PERCENTYIELD | 83% | |
YIELD: CALCULATEDPERCENTYIELD | 8.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |